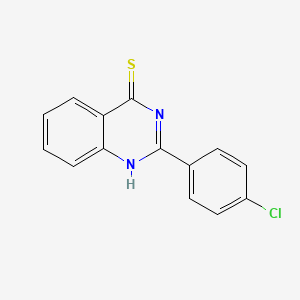![molecular formula C14H14ClFN2O2 B7530892 N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)
N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as CEP-1347 and is known to have neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of CEP-1347 is not fully understood, but it is believed to work by inhibiting the activity of a protein called c-Jun N-terminal kinase (JNK). JNK is known to play a role in the death of neurons, and by inhibiting its activity, CEP-1347 can protect neurons from damage and death.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of a protein called brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to reduce the production of inflammatory cytokines, which can contribute to the death of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects can be difficult to measure in vivo.
Zukünftige Richtungen
There are a number of future directions for research on CEP-1347. One area of focus is on developing more potent and selective JNK inhibitors that can be used to treat neurodegenerative disorders. Another area of focus is on developing new methods for delivering CEP-1347 to the brain, as its effectiveness is limited by its poor ability to cross the blood-brain barrier. Finally, there is also interest in exploring the potential applications of CEP-1347 in other areas, such as cancer treatment.
Synthesemethoden
The synthesis of CEP-1347 involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the reaction of 3-chloro-4-fluoroacetophenone with ethylamine to form an intermediate, which is then reacted with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid to produce CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective properties, which means that it can protect neurons from damage and death.
Eigenschaften
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-7(10-4-5-12(16)11(15)6-10)17-14(19)13-8(2)18-20-9(13)3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMXRUGVHXVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

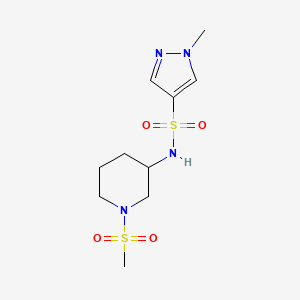

![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
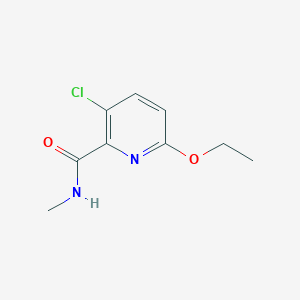
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
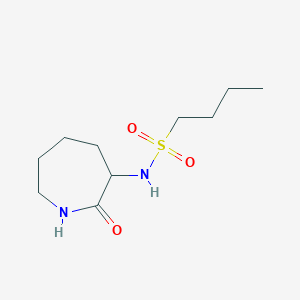

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)
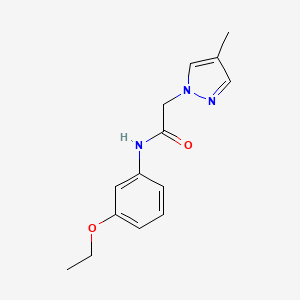
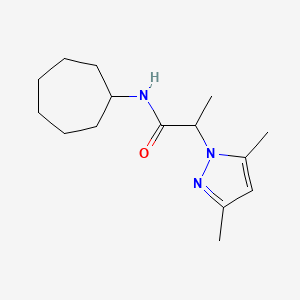
![N-[(2-imidazol-1-ylphenyl)methyl]-3-methylbutanamide](/img/structure/B7530887.png)
![N-[4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]acetamide](/img/structure/B7530896.png)
